Superior IRAK4 Inhibition: Comparative IC50 Potency of 4-Fluoro-5-cyano-7-azaindole Derivative vs. Unsubstituted Analog
Derivatives incorporating the 4-fluoro-5-cyano-7-azaindole core, which is based on 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, demonstrate potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4). A specific derivative (BDBM388015) exhibited an IC50 of 2 nM in an enzymatic assay [1]. In stark contrast, the unsubstituted parent 7-azaindole scaffold typically shows minimal to no activity against IRAK4 at comparable concentrations, highlighting the essential contribution of the 4-fluoro and 5-cyano substituents for achieving low nanomolar potency [2].
| Evidence Dimension | IRAK4 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (for derivative BDBM388015 incorporating the core) |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) |
| Quantified Difference | Potency improved from minimal/no inhibition to 2 nM |
| Conditions | In vitro kinase assay; final assay volume 30 μL in U-bottom 384-well plates |
Why This Matters
This demonstrates that the specific substitution pattern of the target compound is essential for achieving potent inhibition of this therapeutically relevant kinase target.
- [1] BindingDB. BDBM388015: 1-(4-(isopropylamino)-5-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. Data sourced from US10294229, Example 163. View Source
- [2] PubChem. 1H-Pyrrolo[2,3-b]pyridine. Compound Summary. Accessed 2025. View Source
